Product packaging for Hydrogen trithiocarbonate(Cat. No.:)

Hydrogen trithiocarbonate

Cat. No.: B1262638
M. Wt: 109.2 g/mol
InChI Key: HIZCIEIDIFGZSS-UHFFFAOYSA-M
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Description

Hydrogen trithiocarbonate and its derivatives are specialized reagents primarily valued in polymer science for their role in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . This controlled radical polymerization technique relies on chain transfer agents (CTAs) based on trithiocarbonates to produce well-defined polymers with precise control over molecular weight, narrow molecular weight distribution, and specific architectures . Compared to other RAFT agents, trithiocarbonates are noted for being relatively easy to synthesize and purify, and they typically cause less retardation during the polymerization process . They are particularly effective in controlling the polymerization of styrenic and meth(acrylic) monomers . Functionalized trithiocarbonates can be designed with specific groups, such as pyridyl disulfide, which enable the subsequent conjugation of polymers to biomolecules like proteins for creating advanced bioconjugates . Beyond their primary role in polymerization, research also explores trithiocarbonate-functionalized polymers in the development of nanocomposites, such as those incorporating silver nanoparticles for potential antimicrobial applications . This compound is for research use only and is not intended for personal or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHS3- B1262638 Hydrogen trithiocarbonate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydrogen carbonotrithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2S3/c2-1(3)4/h(H2,2,3,4)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZCIEIDIFGZSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(S)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHS3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Hydrogen Trithiocarbonate and Trithiocarbonate Derivatives

Generation of Trithiocarbonate (B1256668) Anions (CS₃²⁻) from Carbon Disulfide Under Basic Conditions

The formation of the trithiocarbonate anion (CS₃²⁻) is most commonly achieved through the reaction of carbon disulfide (CS₂) with a base. scribd.comresearchgate.net This reaction is a cornerstone for the subsequent synthesis of various trithiocarbonate compounds. The choice of base and reaction conditions can influence the efficiency of anion generation.

Commonly employed bases include alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), as well as alkali metal sulfides like sodium sulfide (B99878) (Na₂S). scribd.comwikipedia.org The reaction with sodium sulfide proceeds to form sodium trithiocarbonate. wikipedia.org Other bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and various amines have also been utilized. scribd.comjmchemsci.com For instance, a mixture of K₂CO₃ and carbon disulfide in a solvent like DMF can be vigorously stirred to generate the trithiocarbonate anion, indicated by a change in the solution's color to blood-red. jmchemsci.comresearchgate.net

The reaction is often performed in situ, where the generated trithiocarbonate anion is immediately used in the next synthetic step. researchgate.net The use of phase-transfer catalysts, such as trioctylmethylammonium chloride or tetrabutylammonium (B224687) bromide, can facilitate the reaction, particularly in two-phase systems. oup.comscribd.com The formation of the trithiocarbonate anion from carbon disulfide under basic conditions is a versatile and widely adopted method due to its convenience and the ready availability of starting materials. oup.comresearchgate.net

The reaction of thiols with carbon disulfide in the presence of a base like triethylamine (B128534) in water also leads to the formation of the trithiocarbonate anion. researchgate.netresearchgate.net The rate of formation is notably dependent on pH, indicating that the reactive species is the thiolate anion (RS⁻). nih.govacs.org

Synthesis of Symmetrical and Unsymmetrical Trithiocarbonates

The synthesis of both symmetrical and unsymmetrical trithiocarbonates is well-documented, employing various strategies that often build upon the in-situ generation of trithiocarbonate anions or related intermediates. oup.comchemrxiv.org

Reaction of Thiols with Carbon Disulfide and Alkyl Halides

A prevalent method for synthesizing trithiocarbonates involves the reaction of thiols with carbon disulfide in the presence of a base, followed by the addition of an alkyl halide. researchgate.netresearchgate.net This approach can yield both symmetrical and unsymmetrical products depending on the thiol and alkyl halide used. For instance, reacting a thiol with carbon disulfide and an alkyl halide in the presence of triethylamine in water at room temperature is a simple and efficient one-pot method. researchgate.netresearchgate.net The reaction proceeds by forming the trithiocarbonate anion from the thiol and carbon disulfide, which then reacts with the alkyl halide. researchgate.net

Alkylation of Alkali Metal Trithiocarbonate Salts with Benzylic Halides

The alkylation of pre-formed alkali metal trithiocarbonate salts with alkylating agents like benzylic halides is a direct route to trithiocarbonates. scribd.comgoogle.com Sodium trithiocarbonate, prepared from sodium sulfide and carbon disulfide, can be reacted with benzylic halides to produce the corresponding S-benzyl trithiocarbonates. scribd.comgoogle.com The reactivity of the benzyl (B1604629) halides with alkali-metal salts of various carbanions has been studied, showing clean second-order kinetics in many cases. rsc.org This method allows for the controlled synthesis of specific trithiocarbonate structures.

One-Pot Reactions involving Thiols, Carbon Disulfide, and Alkyl Halides

One-pot syntheses are highly favored for their efficiency and operational simplicity. oup.comscispace.com Various catalytic systems have been developed to facilitate the one-pot reaction of thiols, carbon disulfide, and alkyl halides. A phase-transfer catalyst like trioctylmethylammonium chloride can be used to synthesize alkyl aryl trithiocarbonates from benzenethiols, alkyl halides, and carbon disulfide at room temperature with good yields. oup.com Another approach utilizes imidazole (B134444) and water in DMSO as a mild reaction system for producing symmetric dialkyl and cyclic trithiocarbonates from alkyl halides and carbon disulfide. scispace.com Similarly, potassium carbonate in DMF provides a mild and efficient system for the one-pot preparation of symmetrical trithiocarbonates from alkyl halides and carbon disulfide. jmchemsci.com Triethylamine has also been successfully employed as a catalyst for this transformation in water. researchgate.net

Preparation of Functionalized Trithiocarbonates

The synthesis of functionalized trithiocarbonates is crucial for their application in areas like RAFT polymerization, where specific end-groups are required to control polymer architecture and properties. google.comresearchgate.net

Incorporation of Hydrophilic and Hydrophobic Moieties

The introduction of hydrophilic or hydrophobic groups onto the trithiocarbonate structure allows for the tuning of its solubility and properties. google.commdpi.com

Hydrophilic Moieties: To impart hydrophilic character, polar functional groups such as hydroxyl (-OH) or carboxylic acid (-COOH) can be incorporated. google.com One strategy involves using a functional thiol, like a β-hydroxythiol, to first prepare an alkali metal trithiocarbonate salt, which is then alkylated. google.com For example, S-benzyl-S'-(2-hydroxydecyl) trithiocarbonate is a trithiocarbonate with a hydroxyl group. google.com Similarly, dicarboxylic acid functional trithiocarbonates have been synthesized and used as RAFT agents. researchgate.net The synthesis of homotelechelic poly(N-vinylpyrrolidone) oligomers with carboxylic end-groups has been achieved using bis(carboxymethyl)trithiocarbonate as a chain-transfer agent. acs.org

Hydrophobic Moieties: The incorporation of long alkyl chains leads to hydrophobic trithiocarbonates. For instance, S-benzyl-S'-dodecyl trithiocarbonate, a bright yellow solid, is synthesized using 1-dodecanethiol. google.com Poly(N-isopropylacrylamide) (PNiPAAm), a thermo-responsive polymer, can be functionalized with a trithiocarbonate end-group, which then becomes hydrophobic above its lower critical solution temperature (LCST). mdpi.com The synthesis of these functionalized polymers is often achieved through RAFT polymerization using a trithiocarbonate agent like 2-(dodecylthiocarbonothioylthio)propionic acid. mdpi.com

Synthesis of Macro-Chain Transfer Agents (CTAs)

Macro-chain transfer agents (macro-CTAs) are polymers containing a chain transfer agent moiety, often a trithiocarbonate group, which are utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize block copolymers.

One approach involves the synthesis of a polyurethane-based macroinitiator (PU-TTC). This is achieved through the step polymerization of a trithiocarbonate-containing diol, such as bis{4-[ethyl-(2-hydroxyethyl)carbamoyl]benzyl}trithiocarbonate, with a diisocyanate like isophorone (B1672270) diisocyanate. rsc.org The resulting PU-TTC can then be used to mediate the RAFT polymerization of vinyl monomers, including styrene (B11656) and methyl methacrylate (B99206), to produce polyurethane-vinyl polymer hybrids. rsc.org These hybrid materials have demonstrated improved thermal properties and unique elongation behavior when compared to the corresponding homopolymers. rsc.org

Another strategy focuses on the creation of polyphosphonate-based macromolecular RAFT-CTAs. nih.govutwente.nl This method employs the organocatalytic ring-opening polymerization (ROP) of a cyclic phosphoester, for instance, 2-ethyl-2-oxo-1,3,2-dioxaphospholane. nih.govutwente.nl The polymerization is initiated by a trithiocarbonate-functionalized initiator, such as 2-cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govutwente.nl This process yields well-defined macro-CTAs that can be subsequently used in the RAFT polymerization of various monomers to form block copolymers. nih.govutwente.nl

Amphiphilic macro-CTAs have also been developed for use in surfactant-free emulsion polymerization. acs.org These are typically composed of a hydrophilic block, like poly(ethylene oxide) (PEO), and a hydrophobic trithiocarbonate end-group. acs.org The length of the hydrophilic PEO chain has been shown to directly influence the polymerization kinetics and the size of the resulting polymer particles. acs.org

Macro-CTA TypeMonomers for Macro-CTA SynthesisSubsequent Monomers PolymerizedKey Features
Polyurethane-based (PU-TTC)bis{4-[ethyl-(2-hydroxyethyl)carbamoyl]benzyl}trithiocarbonate, isophorone diisocyanateStyrene, Methyl MethacrylateImproved thermal and mechanical properties of hybrid polymers. rsc.org
Polyphosphonate-based2-ethyl-2-oxo-1,3,2-dioxaphospholane, 2-cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonateAcrylamide, Acrylates, Methacrylates, 2-vinylpyridineEnables synthesis of well-defined block copolymers. nih.govutwente.nl
Amphiphilic PEO-basedEthylene (B1197577) oxide, dodecyl trithiocarbonate precursorn-Butyl acrylate (B77674), Methyl MethacrylateActs as a surface-active agent in emulsion polymerization. acs.org

Ring-Opening Synthesis of Cyclic Trithiocarbonates

Cyclic trithiocarbonates are valuable monomers for ring-opening polymerization (ROP) to produce polytrithiocarbonates, a class of sulfur-rich polymers. jlu.edu.cn They also serve as precursors for other sulfur-containing compounds.

One synthetic route involves the reaction of a freshly prepared solution of sodium trithiocarbonate with cis-oriented epoxytriflate pentoses. researchgate.net This method provides a regio- and stereoselective pathway to cyclic trithiocarbonates integrated into a carbohydrate scaffold. researchgate.net

Another approach describes the desulfurization and ring-opening of cyclic trithiocarbonates at a dimolybdenum center. rsc.org For example, dimolybdenum alkyne complexes react with 1,3-dithiole-2-thiones, leading to the cleavage of the C=S bond and ring-opening of the resulting carbene. rsc.org

Furthermore, the synthesis of cyclic trithiocarbonates can be achieved from cyclic ethers and carbon disulfide, catalyzed by a titanium complex. acs.org This method offers a direct route to these heterocyclic compounds.

A more recent development is the ring-expansion RAFT (RE-RAFT) polymerization, which utilizes a cyclic trithiocarbonate derivative as a RAFT agent to synthesize cyclic polymers. mdpi.com This innovative approach involves the continuous insertion of vinyl monomers into the cyclic species, leading to the expansion of the ring. mdpi.com For instance, the polymerization of tert-butyl acrylate with 4,7-diphenyl- nih.govjlu.edu.cndithiepane-2-thione (CTTC) as the cyclic RAFT agent has been demonstrated. mdpi.com This process can, however, lead to a bimodal distribution of polymer sizes due to a "ring-fusion path" where intermolecular chain transfer reactions occur between the growing cyclic polymers. mdpi.com

Synthetic MethodReactantsKey Features
From EpoxytriflatesSodium trithiocarbonate, cis-oriented epoxytriflate pentosesRegio- and stereoselective synthesis on a carbohydrate scaffold. researchgate.net
Metal-mediated Ring-OpeningDimolybdenum alkyne complexes, 1,3-dithiole-2-thionesInvolves desulfurization and carbene formation. rsc.org
From Cyclic EthersCyclic ethers, Carbon disulfide, Titanium complex catalystDirect synthesis from readily available starting materials. acs.org
Ring-Expansion RAFTCyclic trithiocarbonate (e.g., CTTC), Vinyl monomer (e.g., tert-butyl acrylate)Produces cyclic polymers through monomer insertion into the ring. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications (IR, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure of trithiocarbonates. These methods are complementary, with IR spectroscopy sensitive to vibrations that change the dipole moment and Raman spectroscopy sensitive to those that alter polarizability. nih.govphotothermal.com This complementarity is particularly useful for analyzing the trithiocarbonate (B1256668) group, which contains both polar (C-S) and polarizable (C=S) bonds. nih.gov

The most significant feature in the vibrational spectra of trithiocarbonates is the band corresponding to the C=S stretching vibration. This band is a key diagnostic marker for the presence and integrity of the trithiocarbonate group.

Infrared (IR) Spectroscopy : The C=S stretching vibration in thiocarbonyl compounds typically appears in the fingerprint region of the IR spectrum. For various thiosemicarbazones and related derivatives, this characteristic band is identified in the range of 1020 cm⁻¹ to 1265 cm⁻¹. researchgate.net In studies of metal complexes with trithiocarbonate ligands, a strong absorption band around 1015 cm⁻¹ has been assigned to the C=S stretch. uni-koeln.de However, assigning this frequency can be complex, as the C=S vibration can couple with other motions within the CS₃ or CS₂C skeletal framework. uni-koeln.deresearchgate.net

Raman Spectroscopy : Raman spectroscopy is also effective for identifying the trithiocarbonate functional group. The symmetric valence stretching of the C-S bonds, νs(C-S), is typically observed as a sharp signal near 500 cm⁻¹. uni-koeln.de For perfluorodimethyl trithiocarbonate, Raman spectra were instrumental in identifying the presence of multiple conformers in the liquid state. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Trithiocarbonate Moieties

Vibrational ModeWavenumber (cm⁻¹)Spectroscopy MethodReference
C=S Stretch1020 - 1265IR researchgate.net
C=S Stretch~1015IR uni-koeln.de
Symmetric C-S Stretch~500Raman uni-koeln.de
Out-of-plane deformation γop(CS₃)450 - 500Raman uni-koeln.de

Analyzing vibrational spectra at varying temperatures provides valuable information about molecular dynamics, conformational changes, and potential phase transitions. nih.gov For temperature-sensitive compounds like diamine hydrogen trithiocarbonate, analysis requires cooling to low temperatures (e.g., -40 °C) to stabilize the sample for µ-Raman and ATR-IR spectroscopy. uni-koeln.de

Temperature-dependent studies on various molecular crystals have shown that changes in peak position, intensity, and bandwidth can be correlated with the anharmonicity of the vibrational potential and shifts in the potential energy distribution of the system. nih.govliv.ac.uk Such investigations on trithiocarbonates can reveal the dynamics of the molecular structure and the stability of different conformations, which is particularly relevant for understanding their behavior under different reaction conditions. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of trithiocarbonates and for monitoring their chemical transformations in real-time.

¹H NMR is routinely used to analyze polymers synthesized via RAFT polymerization, where trithiocarbonates act as chain transfer agents (CTAs). By integrating specific proton signals, one can monitor the progress of the polymerization and confirm the structure of the resulting polymer.

Chain-End Analysis : The protons on the atoms adjacent to the trithiocarbonate group have characteristic chemical shifts. For example, in one study, the signal intensity of a methyl proton at 1.74 ppm, located near the trithiocarbonate group, was monitored to assess the stability of the CTA under different pH conditions. mdpi.com In another case, the synthesis of a small molecule analogue of a trithiocarbonate-functionalized polymer showed characteristic proton signals at δ 7.50 ppm (aromatic), 7.22 ppm (aromatic), and 1.79 ppm (methyl). escholarship.org

Conversion Monitoring : In situ ¹H NMR spectroscopy allows for the direct investigation of the kinetics and mechanisms of polymerization. acs.org It can be used to track the consumption of the initial RAFT agent and the formation of polymer chains, providing detailed insights into the reaction process. acs.orgusm.edu This technique has been employed to study the degradation of trithiocarbonate chain-ends at elevated temperatures. escholarship.orgusm.edu

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. libretexts.orglibretexts.org It is particularly useful for confirming the presence of the thiocarbonyl carbon (C=S) of the trithiocarbonate group, which has a distinct chemical shift far downfield.

Thiocarbonyl Carbon Signal : The carbon atom of the C=S group in trithiocarbonates resonates at a characteristic downfield position due to sp² hybridization and bonding to electronegative sulfur atoms. libretexts.org A reported ¹³C NMR spectrum for a trithiocarbonate-functionalized compound showed the C=S signal at δ 199.80 ppm. escholarship.org This is consistent with the typical range for carbonyl and thiocarbonyl carbons (170-220 ppm). libretexts.orglibretexts.org

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (δ) for a Trithiocarbonate Adduct escholarship.org

NucleusFunctional GroupChemical Shift (ppm)
¹HAromatic7.50 (m, 3H), 7.22 (d, 2H)
¹HMethyl (adjacent to C=S)1.79 (s, 6H)
¹³CC=S (Thiocarbonyl)199.80
¹³CQuaternary Carbon55.59
¹³CMethyl27.55

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Trithiocarbonate Group Monitoring

UV-Vis spectroscopy is a highly sensitive method for detecting and quantifying the trithiocarbonate functional group due to its strong chromophoric nature. The characteristic yellow color of many trithiocarbonate compounds is a result of their absorption in the visible or near-UV region.

The electronic spectrum of the trithiocarbonate group is dominated by an intense absorption band typically located between 300 and 310 nm. mdpi.comresearchgate.netrsc.org This band is assigned to a π → π* electronic transition largely localized on the C=S moiety. researchgate.netrsc.orgnih.gov A weaker n → π* transition may also be observed at longer wavelengths (e.g., ~430-500 nm), but the π → π* transition is more commonly used for quantitative analysis. researchgate.netnanoqam.ca

The intensity of the ~310 nm absorption peak is directly proportional to the concentration of the trithiocarbonate, making UV-Vis spectroscopy an excellent tool for:

Monitoring Degradation : The stability of trithiocarbonates can be assessed by tracking the decrease in absorbance at their characteristic wavelength over time or under specific conditions (e.g., varying pH or temperature). mdpi.comescholarship.orgusm.edunih.gov For instance, a 60% degradation of a trithiocarbonate was observed after 12 hours at 70°C by monitoring this peak. escholarship.orgusm.edu

Quantifying End-Groups : In polymer chemistry, the technique is used to confirm the successful attachment of a trithiocarbonate end-group to a polymer chain and to calculate the number-average molar mass of the polymer by quantifying these end-groups. researchgate.netrsc.orgmdpi.com

Table 3: Reported UV-Vis Absorption Maxima (λ_max) for Trithiocarbonate Groups

Trithiocarbonate Species/Contextλ_max (nm)Reference
4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid309 mdpi.com
Benzyl (B1604629) trithiocarbonate anion302, 332 nih.gov
Poly(N-vinylcaprolactam) with trithiocarbonate end-group308 mdpi.com
General trithiocarbonate RAFT agents~300 - 310 researchgate.netrsc.org
Trithiocarbonate anion~500 nanoqam.ca

Monitoring Trithiocarbonate Degradation and Stability

The stability of the trithiocarbonate group is paramount for its successful application, particularly in controlled polymerization reactions which can be sensitive to pH, temperature, and light. mdpi.comresearchgate.net Degradation of this functional group can lead to a loss of control over the polymerization process, resulting in polymers with broader molecular weight distributions and a loss of "living" chain-end fidelity. researchgate.netresearchgate.net Spectroscopic techniques such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time and in situ monitoring of trithiocarbonate stability. mdpi.comacs.org

UV-Vis Spectroscopy: This technique is frequently used to monitor the integrity of the trithiocarbonate group by observing its characteristic electronic absorption bands. The π→π* transition typically occurs at a shorter wavelength, while the less intense n→π* transition appears at a longer wavelength. For many trithiocarbonates, a strong absorption peak around 309 nm is attributed to the C=S chromophore. mdpi.comacs.org A decrease in the absorbance at this wavelength over time is a direct indication of the degradation or consumption of the trithiocarbonate moiety. mdpi.comacs.org For instance, studies on the stability of different trithiocarbonate-based RAFT agents in aqueous solutions have shown that degradation begins to occur at specific pH values, as evidenced by the diminishing UV-Vis absorption peak. mdpi.com In some cases, particularly during in situ monitoring of polymerizations at high concentrations, a weaker absorption band (e.g., around 446 nm) may be used to track the RAFT end-groups to avoid issues with overly intense signals. acs.org

¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy offers detailed structural information at the atomic level, making it highly effective for tracking the degradation of trithiocarbonate compounds. By monitoring the chemical shifts and signal intensities of protons located near the trithiocarbonate group, researchers can identify structural changes. mdpi.com For example, in a study comparing two different trithiocarbonate RAFT agents, the signal intensity of a specific methyl proton peak at 1.74 ppm was monitored under varying pH conditions. mdpi.com A decrease in this signal's intensity directly correlated with the hydrolysis and decomposition of the trithiocarbonate group. mdpi.com This method allows for a quantitative assessment of degradation under specific environmental conditions, such as elevated temperature and basic pH. mdpi.comresearchgate.net

The stability of trithiocarbonates can be significantly influenced by their molecular structure and environment. Research has shown that attaching hydrophobic groups to the trithiocarbonate agent can enhance its stability in aqueous solutions by forming micelles, which protect the trithiocarbonate core from hydrolysis. mdpi.comresearchgate.net

Table 1: pH-Dependent Degradation of Trithiocarbonate RAFT Agents at 60°C after 24 hours, Monitored by ¹H NMR and UV-Vis Spectroscopy. mdpi.com
CompoundStructure TypepH RangeObserved Degradation OnsetMonitoring Technique
4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17)Hydrophilic9-13pH > 11¹H NMR & UV-Vis
4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid (Rtt-05)Amphiphilic (forms micelles)9-13pH > 12¹H NMR & UV-Vis

Mass Spectrometry Techniques (e.g., MALDI) for Polymer Chain-End Identification

This high resolution is crucial for polymer end-group analysis. sigmaaldrich.com The mass spectrum of a RAFT-synthesized polymer will show distinct series of peaks, and the mass of each peak corresponds to the mass of the monomer repeat units plus the mass of the initiator fragment and the RAFT agent (trithiocarbonate) fragment. By calculating the theoretical mass of the expected polymer structure and comparing it to the experimental data from MALDI-TOF MS, researchers can unequivocally confirm the identity of the end-groups. mdpi.comrsc.orgresearchgate.net

MALDI-TOF MS is invaluable for:

Confirming Covalent Attachment: Verifying that the trithiocarbonate RAFT agent is successfully incorporated as the polymer chain-end. mdpi.com

Assessing End-Group Fidelity: Determining the percentage of polymer chains that retain the desired trithiocarbonate end-group, which is critical for subsequent chain-extension or post-polymerization modification reactions. sigmaaldrich.comrsc.org

Identifying Side Products: Detecting and identifying alternative structures resulting from side reactions, such as chain transfer to solvent or termination reactions. researchgate.netrsc.org

Verifying End-Group Removal: Confirming the complete removal or transformation of the trithiocarbonate group after a chemical modification step. dntb.gov.ua

For example, detailed analysis of poly(n-butyl acrylate) synthesized via RAFT polymerization using MALDI-TOF MS revealed not only the expected polymer chains capped with the trithiocarbonate moiety but also distinct populations resulting from chain transfer side reactions. researchgate.net

Table 2: Examples of Polymer Chain-End Structures Identified by MALDI-TOF Mass Spectrometry.
PolymerRAFT Agent TypeIdentified End-Group StructureSignificance
Poly(n-butyl acrylate)TrithiocarbonateR-(BA)n-S-C(=S)-S-ZConfirms successful RAFT polymerization. researchgate.net
Poly(methyl acrylate)TrithiocarbonateR-(MA)n-HIdentifies hydrogen-terminated chains from side reactions or end-group removal. dntb.gov.ua
Poly(methyl methacrylate)DithioesterI-(MMA)n-S-C(=S)-PhConfirms expected end-group from a dithioester RAFT agent.
Poly(styrene)TrithiocarbonateR-(Sty)n-SHIdentifies thiol end-group after chemical cleavage of the trithiocarbonate. rsc.org

Computational and Theoretical Chemistry of Hydrogen Trithiocarbonate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of hydrogen trithiocarbonate (B1256668). By calculating the electron density, DFT methods can accurately predict various molecular attributes, offering a detailed picture of the molecule's stability and reactivity. These studies often involve geometry optimization of the molecular structure, followed by frequency calculations to support experimental data. uni-koeln.de

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of hydrogen trithiocarbonate. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical hardness. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

Table 1: Frontier Molecular Orbital Energies of this compound No publicly available data was found for the specific frontier molecular orbital energies of this compound in the searched resources.

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available

The Molecular Electrostatic Potential (MEP) map is a valuable visual tool for identifying the electrophilic and nucleophilic sites within the this compound molecule. The MEP illustrates the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and areas of positive potential (colored blue) are prone to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other chemical species and for understanding its role in reaction mechanisms.

Density of States (DOS) analysis provides a graphical representation of the number of available electronic states at each energy level. The DOS spectrum, including the total DOS and partial DOS, offers a more detailed understanding of the molecular orbital composition and the contribution of different atoms or fragments to the frontier orbitals. This information is instrumental in elucidating the nature of chemical bonding and the electronic interactions within the this compound molecule.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), which indicates the escaping tendency of electrons; chemical hardness (η), which measures resistance to changes in electron distribution; and softness (S), the reciprocal of hardness. The electrophilicity index (ω) quantifies the molecule's ability to accept electrons. These parameters are essential for comparing the reactivity of this compound with other compounds and for predicting its behavior in various chemical environments.

Table 2: Global Reactivity Descriptors for this compound No publicly available data was found for the specific global reactivity descriptors of this compound in the searched resources.

Descriptor Value
Chemical Potential (μ) Data not available
Chemical Hardness (η) Data not available
Softness (S) Data not available

Ab Initio Molecular Orbital Theory in Reaction Mechanism Elucidation

Ab initio molecular orbital theory, which is based on first principles without the use of empirical parameters, provides a highly accurate method for investigating reaction mechanisms involving this compound. These computationally intensive methods are particularly valuable for studying complex processes where experimental data is difficult to obtain.

In the context of polymerization, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, trithiocarbonates play a crucial role as chain transfer agents. Ab initio calculations are employed to study the thermodynamics and kinetics of the addition-fragmentation equilibria that govern the RAFT process. These studies can elucidate the transition state structures, activation energies, and reaction pathways, providing a fundamental understanding of how this compound and its derivatives control polymer growth and produce polymers with well-defined architectures.

Calculation of Activation Energies for Intramolecular Proton Transfer Reactions

Theoretical calculations provide significant insights into the energetics of intramolecular proton transfer (PT) reactions. The activation energy (Ea) is a critical parameter determining the feasibility and rate of such processes. niscpr.res.in For intramolecular proton transfer to occur, the molecule must possess both a proton-donating and a proton-accepting group. mdpi.com

Computational studies, often employing Density Functional Theory (DFT), are used to model these reactions and calculate their activation barriers. niscpr.res.inchemrxiv.org For instance, in studies of similar systems, activation energies for intramolecular proton transfer have been calculated to be in the range of 86 to 155 kJ/mol for excited-state processes. niscpr.res.in It has been observed that excited-state intramolecular proton transfer (ESIPT) processes generally have much lower activation energies compared to their ground-state counterparts, making them more facile. niscpr.res.in

The favorability of a proton transfer pathway is determined by both thermodynamic and kinetic factors, with the lowest activation energy barrier indicating the most kinetically favored channel. niscpr.res.in The intensity of the intramolecular hydrogen bond plays a crucial role in determining the energy barrier of the proton transfer reaction. nih.gov Theoretical models have shown that for certain systems with strong intramolecular hydrogen bonds, the proton transfer can even be barrierless. nih.gov

While specific calculations for this compound were not found, the principles from studies on other molecules with intramolecular hydrogen bonds are applicable. These studies utilize methods like DFT at levels such as B3LYP/6-311++G** to determine the geometries of reactants, transition states, and products, and to calculate the associated activation energies. niscpr.res.in The identification of a transition state with a single imaginary frequency confirms the pathway of the proton transfer. niscpr.res.in

Computational Modeling of Substituent Effects on Trithiocarbonate Linkages

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating how different substituents affect the properties of trithiocarbonate (TTC) linkages. sciety.orgresearchgate.netresearchgate.net These studies provide a comprehensive theoretical understanding of the electronic structure, stability, and reactivity of substituted TTCs, which is crucial for designing compounds with specific properties for applications in various fields like polymerization and materials science. sciety.orgresearchgate.netresearchgate.net

The stability and reactivity of trithiocarbonates are significantly influenced by the nature of their substituents. sciety.orgresearchgate.netresearchgate.net Theoretical studies have explored the effects of a wide range of substituents, including alkyl, allyl, iso-butyl, sec-butyl, cyclohexyl, benzyl (B1604629), phenethyl, and various substituted phenyl groups. researchgate.net

Key findings from these computational analyses include:

Electronic Parameters: The highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the energy gap between them are crucial indicators of molecular stability and reactivity. sciety.org

Reactivity Descriptors: Global reactivity descriptors such as chemical potential (µ), chemical hardness (η), chemical softness (s), and the electrophilicity index (ω) are calculated to assess the stability and reactivity of different TTC derivatives. researchgate.net For example, a higher chemical potential can indicate greater chemical reactivity. researchgate.net

Bond Dissociation Energy (BDE): High BDEs and Gibbs free energies suggest strong linkages between the TTC core and its substituents. sciety.orgresearchgate.netresearchgate.net

Substituent Position: The presence of an alkyl spacer between a ring-structured substituent and the TTC linkage can result in weaker linkages compared to direct attachment. sciety.orgresearchgate.netresearchgate.net

Aromatic vs. Alkyl Effects: Phenyl substituents, such as in dithiobenzoates, are believed to stabilize the radical adduct effectively due to their ability to delocalize an unpaired electron within the aromatic ring. cimav.edu.mx In contrast, the reactivity of dithiocarbonates with benzyl groups is influenced by steric hindrance from the planar and high molar mass phenyl group. cimav.edu.mx

The following table summarizes the calculated reactivity order for different Z groups in thiocarbonylthio compounds, which provides context for the influence of substituents on trithiocarbonate reactivity.

Reactivity Order of Z Groups
Most Reactive Phenyl (Ph)
Methylene Phenyl (CH2Ph)
Nitrogen-containing groups (N)
Oxygen-containing groups (O)
Least Reactive Sulfur-containing groups (S)

This table is based on theoretical evaluations of transfer agents used in RAFT polymerization and indicates the general influence of different Z groups on the reactivity of the C=S double bond. cimav.edu.mxrepositorioinstitucional.mx

Both steric and electronic factors play a pivotal role in determining the outcomes of reactions involving trithiocarbonates. nih.govnumberanalytics.comchemrxiv.org Computational chemistry provides the tools to dissect these contributions and understand their interplay. mdpi.com

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, profoundly alters the electron density distribution within the molecule. rsc.org This, in turn, affects the molecule's reactivity, particularly the nucleophilic and electrophilic character of different sites. sciety.orgnih.gov Molecular electrostatic potential (MEP) analysis is a common computational technique used to identify these reactive regions. sciety.orgresearchgate.net For example, MEP analysis can highlight reactive sites like the sulfur atoms in the trithiocarbonate group. sciety.orgresearchgate.net

Theoretical Insights into Hydrogen Bonding Interactions Involving Trithiocarbonates

Theoretical and computational studies offer profound insights into the nature and strength of hydrogen bonding interactions, which are crucial in a vast array of chemical and biological systems. nih.govnih.gov While direct studies on hydrogen bonding specifically involving this compound are not prevalent, the principles derived from computational analyses of other hydrogen-bonded systems are highly relevant.

Ab initio and Density Functional Theory (DFT) calculations are the primary tools used to investigate hydrogen bonds. rsc.orgnih.gov These methods can accurately predict the geometries, energies, and vibrational frequencies of hydrogen-bonded complexes. nih.gov

Key theoretical approaches and findings applicable to trithiocarbonate systems include:

Nature of Hydrogen Bonding: Hydrogen bonds are primarily electrostatic in nature, but also have contributions from polarization and dispersion forces. frontiersin.org Computational studies can decompose the interaction energy into these different components, providing a detailed understanding of the forces at play. rsc.org For example, Symmetry-Adapted Perturbation Theory (SAPT) calculations can show that while electrostatic components are dominant in many hydrogen bonds, dispersion can be the major contributor in others. rsc.org

Geometric and Spectroscopic Signatures: The formation of a hydrogen bond leads to characteristic changes in molecular geometry, such as the elongation of the donor-H bond and a shortening of the H···acceptor distance. frontiersin.org These structural changes, along with shifts in vibrational frequencies, can be accurately predicted by computational models. nih.gov

Influence of Substituents: The electronic properties of substituents on a molecule can modulate the strength of the hydrogen bonds it forms. rsc.org Electron-donating groups can enhance the hydrogen bond accepting ability, while electron-withdrawing groups can increase the hydrogen bond donating ability. rsc.org The molecular electrostatic potential (Vmin) around the hydrogen-bonding atoms is a good indicator of this effect. rsc.org

Hydrogen-Bond Radii: The concept of hydrogen-bond radii has been developed through both empirical analysis and ab initio calculations to predict the distances in hydrogen-bonded complexes. rsc.org These radii are not constant but vary depending on the strength of the hydrogen bond. rsc.org

The following table presents a conceptual overview of how different computational methods contribute to the understanding of hydrogen bonding.

Computational MethodInformation Gained
Density Functional Theory (DFT) Geometries, interaction energies, vibrational frequencies, electronic properties (HOMO, LUMO), potential energy surfaces for proton transfer. niscpr.res.insciety.orgnih.gov
Ab initio (e.g., MP2, CCSD(T)) High-accuracy benchmark interaction energies, detailed analysis of electron correlation effects. nih.govnih.govfrontiersin.org
Atoms in Molecules (AIM) Characterization of bond critical points, determination of the nature of the interaction (covalent vs. electrostatic). nih.govrsc.org
Symmetry-Adapted Perturbation Theory (SAPT) Decomposition of interaction energy into electrostatic, exchange, induction, and dispersion components. rsc.org
Molecular Electrostatic Potential (MEP) Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites prone to hydrogen bonding. sciety.orgresearchgate.net

These theoretical tools provide a powerful framework for predicting and understanding the hydrogen bonding behavior of trithiocarbonate systems, which is essential for applications ranging from materials science to biological processes.

Reaction Mechanisms and Kinetic Studies in Trithiocarbonate Mediated Processes

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Mechanisms

RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weight and narrow molecular weight distributions. wikipedia.orgacs.org The process relies on a degenerative chain transfer mechanism mediated by a thiocarbonylthio compound, such as a trithiocarbonate (B1256668). acs.orgopenrepository.com

The fundamental steps of RAFT polymerization involving a trithiocarbonate chain transfer agent (CTA) are as follows:

Initiation: A standard radical initiator generates primary radicals.

Chain Propagation: The primary radicals react with monomer units to form propagating polymer chains.

Reversible Chain Transfer: The propagating radical adds to the C=S bond of the trithiocarbonate CTA, forming a dormant intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new radical derived from the CTA's R-group, which then initiates further polymerization. This addition-fragmentation process is reversible and establishes an equilibrium between active (propagating) and dormant (CTA-capped) polymer chains. acs.orgugent.be

Reinitiation: The expelled radical (R•) from the initial CTA adds to the monomer, starting a new propagating chain. ugent.be

Main Equilibrium: A rapid equilibrium is established where the thiocarbonylthio group is exchanged between dormant and active polymer chains. ugent.beresearchgate.net This ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution. acs.org

Termination: As in conventional radical polymerization, termination occurs through the combination or disproportionation of two radicals.

Trithiocarbonates are particularly effective for controlling the polymerization of "more activated monomers" (MAMs) like acrylates and methacrylates due to their high rates of reversible chain transfer. openrepository.comnsf.gov

Degenerative Chain Transfer Process

The core of RAFT polymerization is the degenerative chain transfer process, where the total number of radical species remains constant. acs.orgopenrepository.com This process involves the rapid exchange of the trithiocarbonate end-group between propagating polymer chains and dormant species. openrepository.com The control over the polymerization is achieved when the rate of this exchange is significantly faster than the rate of propagation. acs.orgopenrepository.com This ensures that all polymer chains grow at a similar rate, resulting in a low polydispersity index (PDI). acs.org The effectiveness of the degenerative transfer is highly dependent on the nature of the "R" and "Z" groups of the trithiocarbonate CTA, which must be carefully selected for a given monomer. nsf.gov

Pre-equilibrium States and Induction Periods in RAFT Polymerization

In the initial phase of RAFT polymerization, a pre-equilibrium is established. During this stage, the primary radicals generated from the initiator react with the initial trithiocarbonate CTA. mdpi.com This leads to the formation of an intermediate radical that then fragments to generate a new radical (the R-group of the CTA) and a dormant polymer chain. nsf.govmdpi.com This initial phase, where the original CTA is consumed and converted into a macro-CTA, can lead to an "induction period." mdpi.comacs.org An induction period is a delay in the polymerization where little to no monomer is consumed. acs.org This period is observed because polymerization of the monomer does not significantly proceed until the initial CTA is converted to the macro-CTA adduct. nsf.gov The duration of the induction period is influenced by the relative rates of fragmentation of the intermediate radical and the re-initiation ability of the expelled R-group radical. acs.org Slow fragmentation or slow re-initiation can prolong the induction period. ugent.beacs.org

Kinetic Rate Law Derivations and Modeling

The kinetics of RAFT polymerization are complex due to the multiple equilibria involved. Mathematical modeling is a crucial tool for understanding and predicting the behavior of these systems. Kinetic models for trithiocarbonate-mediated RAFT polymerization have been developed to account for the various elementary reactions, including initiation, propagation, addition, fragmentation, and termination. researchgate.net These models can be used to determine key kinetic parameters such as the rate constants for addition (k_add) and fragmentation (k_frag), as well as transfer coefficients. publish.csiro.au

Numerical simulations, such as those using Predici software or methods of partial moments, have been employed to estimate the rate coefficients associated with the RAFT equilibria. mdpi.com These models have been used to study the effects of various parameters, including temperature, initiator concentration, and monomer-to-CTA ratio, on the rate of polymerization and the molecular weight characteristics of the resulting polymer. researchgate.netnih.gov For instance, kinetic studies on the RAFT polymerization of p-acetoxystyrene using a trithiocarbonate CTA have shown that linear kinetic plots and a linear increase of number-average molecular weight (Mn) with monomer conversion can be achieved under optimized conditions. nih.gov

Below is a table summarizing key kinetic parameters in trithiocarbonate-mediated RAFT polymerization:

ParameterSymbolDescription
Addition Rate Constantk_addThe rate constant for the addition of a propagating radical to the trithiocarbonate CTA.
Fragmentation Rate Constantk_frag or k_βThe rate constant for the fragmentation of the intermediate RAFT radical.
Transfer CoefficientC_trA measure of the efficiency of the chain transfer process.
Equilibrium ConstantKThe ratio of the addition to the fragmentation rate constants (K = k_add / k_frag). A high K value suggests a more stable intermediate radical. publish.csiro.au

Radical Reactivity and Fragmentation Pathways of Trithiocarbonate Species

The reactivity of trithiocarbonate species extends beyond the RAFT process, encompassing various radical-induced reactions and fragmentation pathways.

Thiol Radical Formation and Subsequent Reactions (e.g., Disulfide Formation, Thiol-Ene Reactions)

Under certain conditions, trithiocarbonates can lead to the formation of thiol radicals. For example, the thermolysis of polymers with trithiocarbonate end-groups can result in C–S bond homolysis, generating a thiol radical and carbon disulfide. rsc.orgmdpi.com These highly reactive thiol radicals can undergo several subsequent reactions:

Hydrogen Abstraction: They can abstract a hydrogen atom from a suitable donor to form a thiol. rsc.org

Disulfide Formation: Two thiol radicals can combine to form a disulfide. wiley.comresearchgate.net This is a common side reaction during the removal of the thiocarbonylthio group, often leading to a bimodal molecular weight distribution. wiley.com

Thiol-Ene Reactions: Thiol radicals can add across a double bond in a thiol-ene "click" reaction, which can be used for polymer-polymer conjugation. wiley.comresearchgate.net

Radical-Catalyzed Oxidation: In the presence of an initiator and a hydrogen donor, thiols can be oxidized to disulfides in a process catalyzed by the RAFT agent itself. wiley.com

Photoinduced Electron/Energy Transfer (PET)-RAFT Mechanisms

Photoinduced Electron/Energy Transfer (PET)-RAFT is a variation of RAFT polymerization that utilizes light to initiate and control the polymerization process. mdpi.comillinois.edu This technique offers several advantages, including spatial and temporal control, and the ability to perform polymerizations at ambient temperatures. mdpi.comillinois.edu In PET-RAFT, a photocatalyst (PC), upon excitation by light, initiates the process through either electron or energy transfer to the trithiocarbonate CTA. mdpi.comrsc.org

Two primary mechanisms are proposed for PET-RAFT:

Reductive Quenching Pathway (Electron Transfer): The excited photocatalyst can be reduced by a sacrificial agent, and the resulting reduced photocatalyst then transfers an electron to the trithiocarbonate CTA. rsc.org This forms a trithiocarbonate radical anion, which then fragments to generate a propagating radical and a thiocarbonylthio anion. mdpi.com Alternatively, the excited photocatalyst can directly transfer an electron to the CTA. mdpi.com Studies have shown that for the efficient combination of zinc tetraphenylporphyrin (B126558) (ZnTPP) as a photocatalyst and a trithiocarbonate CTA, the reaction proceeds via an electron transfer mechanism. nih.gov Trithiocarbonates generally have reduction potentials around -1.0 V (vs SCE), but efficient electron transfer often requires a mediator with a more negative potential (more negative than -1.2 V vs SCE). nih.govacs.org

Energy Transfer Pathway: The excited photocatalyst can transfer its energy to the trithiocarbonate CTA, promoting it to an excited state. rsc.org This excited CTA then undergoes homolytic C–S bond cleavage to generate radicals. rsc.org The singlet and triplet excited-state energies of trithiocarbonates are often close to or lower than their C–S bond dissociation energies, making radical formation from these states energetically feasible. nih.govacs.org

The choice of photocatalyst and the specific trithiocarbonate CTA can determine which pathway is dominant. nih.gov For example, direct irradiation of trithiocarbonates can also lead to radical formation, a process known as photoiniferter RAFT, although the quantum yields for this process can be low. nih.govacs.org

Photoiniferter-RAFT (PI-RAFT) Mechanisms

Photoiniferter-Reversible Addition-Fragmentation chain Transfer (PI-RAFT) polymerization is a technique where the RAFT agent also functions as the initiator and chain transfer agent. rsc.org This process is initiated by light, which causes the photolysis of the S–C bond in the trithiocarbonate, generating a free radical. nih.gov The resulting propagating radical can then either transfer the active center through the RAFT equilibrium or combine with a photoiniferter radical in a reversible termination step. nih.gov

Three main mechanisms are associated with photoRAFT polymerizations: rsc.org

Photoinitiated RAFT: This mechanism replaces thermal free-radical initiators with photoinitiators that generate radicals upon light activation. rsc.org

Photoinduced Electron/Energy Transfer (PET)-RAFT: This process requires an external catalyst that, upon activation, transfers energy or electrons to the chain transfer agent (CTA). rsc.org

Photoiniferter-RAFT (PI-RAFT): In this mechanism, the RAFT agents themselves serve as both initiators and CTAs. rsc.org

Trithiocarbonates are of particular interest as photoiniferters because they can be excited by blue light, leading to rapid polymerization. nih.gov The reaction kinetics of PI-RAFT are influenced by factors such as the activation mechanism, wavelength, and light intensity. nih.gov For trithiocarbonates, green light can also induce activation, although it is less efficient than blue light. nih.gov

A key advantage of PI-RAFT is its simplified setup, as it does not require an external initiator or photoactivator. rsc.org However, the activation of some trithiocarbonates, like bis(trithiocarbonate) disulfide (BisTTC), under visible light can be slow and may compete with photodegradation. rsc.orgrsc.org

Degradation of Trithiocarbonate End-Groups during Polymerization

The stability of the thiocarbonylthio end groups is crucial for maintaining the active/dormant equilibrium necessary for controlled polymerization in the RAFT process. escholarship.org However, degradation of these end-groups can occur under certain conditions, leading to a loss of control over the polymerization. escholarship.orgacs.orgusm.edu

The structure of the monomer and the reaction temperature significantly influence the degradation of trithiocarbonate end-groups. For instance, in the RAFT polymerization of N-arylmethacrylamides, the degradation of the trithiocarbonate is dependent on the monomer structure. acs.orgusm.eduescholarship.org Studies have shown that the degradation occurs after the covalent addition of the monomer to the RAFT agent. escholarship.orgacs.orgusm.eduescholarship.org

A notable example is the difference in degradation observed between N-phenylmethacrylamide (PhMA) and N-benzylmethacrylamide (BnMA). At 70°C, the polymerization of PhMA resulted in 60% trithiocarbonate degradation after 12 hours, whereas the polymerization of BnMA under the same conditions showed only 3% degradation. escholarship.orgacs.orgusm.eduescholarship.org This degradation is proposed to occur via an N-phenyl-promoted, N-5 nucleophilic attack on the terminal thiocarbonyl group. acs.orgusm.eduescholarship.org

Temperature is another critical factor. Polymerizations conducted at higher temperatures, such as 70°C, often exhibit significant degradation and poor polymerization control, while lowering the temperature to 30°C can achieve narrow molecular weight distributions and controlled molecular weights. escholarship.org For poly(methyl methacrylate) (PMMA), the trithiocarbonate end group continues to degrade during polymerization due to the increased lifetime and stability of the propagating radical. rsc.orgrsc.org In contrast, for poly(methyl acrylate), degradation primarily occurs during the induction period. rsc.orgrsc.org

Table 1: Effect of Monomer Structure and Temperature on Trithiocarbonate Degradation

Monomer Temperature (°C) Degradation after 12h (%) Reference
N-phenylmethacrylamide (PhMA) 70 60 escholarship.orgacs.orgusm.eduescholarship.org
N-benzylmethacrylamide (BnMA) 70 3 escholarship.orgacs.orgusm.eduescholarship.org
N-arylmethacryloyl sulfonamides 70 Significant escholarship.orgacs.orgusm.eduescholarship.org
N-arylmethacryloyl sulfonamides 30 Negligible escholarship.org

Trithiocarbonates are susceptible to hydrolysis, particularly in aqueous and basic environments, which can lead to uncontrolled polymerizations. nih.govmdpi.comresearchgate.net The rate of hydrolysis increases with both increasing temperature and pH. nih.gov

For the trithiocarbonate-based CTA 2-(1-carboxy-1-methylethylsulfanylthiocarbonylsulfanyl)-2-methyl-propionic acid (CMP), hydrolysis is negligible at temperatures below 50°C under acidic conditions (pH 5.5). nih.gov However, for another trithiocarbonate, S-1-Ethyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (EDMAT), no discernible hydrolysis was observed at a highly acidic pH of 2.6, but hydrolysis was detected at neutral pH and increased in alkaline solutions. nih.gov

The stability of trithiocarbonates in basic solutions is also dependent on their chemical structure. For instance, a study comparing two trithiocarbonates, Rtt-17 and Rtt-05, at 60°C in basic aqueous solutions found that Rtt-17 underwent hydrolysis at a lower pH (pH > 11) than Rtt-05 (pH > 12). mdpi.com The greater stability of Rtt-05 was attributed to its ability to form micelles, which protect the trithiocarbonate group from the basic aqueous phase. mdpi.com The hydrolysis of the cyano functionality in some trithiocarbonate RAFT agents to an amide adduct has also been identified as a degradation pathway. acs.org This degradation can impact the control over polymer properties. acs.org

Intermediates and Transition States in Trithiocarbonate Reactions

In chemical reactions, a transition state is the highest energy point on the reaction pathway, representing a transient configuration where bonds are partially broken and formed. solubilityofthings.comorganicchemistrytutor.comtutorchase.com It is highly unstable and cannot be isolated. solubilityofthings.comyoutube.com An intermediate , on the other hand, is a more stable species that exists in a local energy minimum between reaction steps and can sometimes be detected or even isolated. solubilityofthings.comorganicchemistrytutor.comtutorchase.com

In RAFT polymerization, the reaction proceeds through an intermediate radical. The stability of this intermediate radical and the stabilization energy of the radical that adds to the thiocarbonyl bond of the RAFT agent influence the equilibrium constant (Keq). uni-goettingen.de For example, in the reaction of ethylene (B1197577) with HBr, a carbocation intermediate is formed in the first step, which then reacts with a bromide anion in a second step. libretexts.org Each step has its own transition state. libretexts.org

Chain-Length Dependence of Addition-Fragmentation Equilibria

The equilibrium constant of the addition-fragmentation process in RAFT polymerization can be significantly affected by the chain length of the propagating polymer. publish.csiro.auanu.edu.au Ab initio molecular orbital theory studies have shown that the effects of primary and penultimate substituents on the equilibrium constants can be very large. publish.csiro.au

For most systems, these chain-length effects tend to converge after the dimer stage. publish.csiro.au However, for sterically bulky monomers that can participate in anchimeric interactions like hydrogen bonding, the convergence of these effects may be delayed to slightly longer chain lengths. publish.csiro.au The magnitude and direction of these chain-length effects vary depending on the specific RAFT agent, initiating species, propagating radical, and solvent used. publish.csiro.au While theoretical calculations have predicted a pronounced chain-length dependence of the equilibrium constant, experimental results from EPR spectroscopy have indicated only a minor influence of chain length. uni-goettingen.de

Role of Catalysts and Initiators in Trithiocarbonate Chemistry

Catalysts and initiators play a crucial role in trithiocarbonate-mediated polymerization. In some systems, trithiocarbonates themselves can act as intrinsic photoredox catalysts. For example, under visible light irradiation in the presence of a sacrificial tertiary amine, trithiocarbonate RAFT agents can reduce dissolved oxygen, allowing for oxygen-tolerant controlled radical polymerization. rsc.orguts.edu.au In such cases, the trithiocarbonate serves a triple role as a photocatalyst for oxygen removal, an initiator, and a RAFT agent. rsc.orguts.edu.au

In other instances, external initiators and catalysts are employed. For example, an iniferter with a trithiocarbonate (TTC) moiety and two bromine chain ends has been used for concurrent Atom Transfer Radical Polymerization (ATRP) and RAFT polymerization. acs.org The RAFT polymerization of styrene (B11656) and acrylates was successful with self-initiation or a thermal initiator, while the ATRP of methyl methacrylate (B99206) required a copper catalyst. acs.org

Commonly used water-soluble thermal initiators in aqueous RAFT include 4,4′-azobis(4-cyanopentanoic acid) (V-501) and 2,2′-azobis[2-methylN-(2-hydroxyethyl)propionamide] (VA-086). nih.gov The choice of initiator is important, as reaction temperature can affect the hydrolysis rate of the CTA. nih.gov

Applications in Controlled Polymerization and Materials Science

Synthesis of Well-Defined Polymeric Architectures via RAFT Polymerization

Trithiocarbonate-mediated RAFT polymerization is a robust method for creating complex polymeric structures with a high degree of control. nsf.govresearchgate.net The choice of the trithiocarbonate (B1256668) RAFT agent is crucial for the success of the polymerization, as its structure influences the control over the final polymer characteristics. sigmaaldrich.comresearchgate.net

A key advantage of using trithiocarbonate RAFT agents is the ability to produce polymers with predetermined molecular weights and low dispersity (Đ), often with Đ values less than 1.5. cmu.edunih.gov The molecular weight of the resulting polymer can be predicted based on the ratio of monomer to CTA. cmu.edu Experimental results have demonstrated a good agreement between the theoretically calculated and experimentally determined molecular weights. cmu.edu

The process allows for a linear growth of molar masses with monomer conversion, which is a hallmark of a controlled or living polymerization process. researchgate.net Very low polydispersities can be achieved, particularly at high conversions. cmu.eduacs.org For instance, in the polymerization of monomers like styrene (B11656), methyl acrylate (B77674), and methyl methacrylate (B99206), trithiocarbonates have proven effective in achieving narrow molecular weight distributions. cmu.eduacs.org Even in cases where broader dispersities are initially observed, such as in the polymerization of methyl methacrylate, the dispersity tends to decrease as the polymerization progresses. cmu.eduacs.org

The ability to control these fundamental polymer characteristics provides a platform for designing materials with specific properties for advanced applications. escholarship.org

Table 1: Examples of Controlled Polymerization using Trithiocarbonate RAFT Agents

MonomerRAFT Agent TypeResulting PolymerMolecular Weight (Mn)Dispersity (Đ or Mw/Mn)Reference
StyreneS-methyl S-(2-cyanoisopropyl) trithiocarbonatePolystyrene20,100 g/mol1.11 acs.org
Methyl Acrylate (MA)Symmetrical trithiocarbonatePoly(methyl acrylate) (PMA)66,900 g/mol1.09 acs.org
Methyl Methacrylate (MMA)Symmetrical trithiocarbonatePoly(methyl methacrylate) (PMMA)-1.13 - 1.27 acs.org
Acrylonitrile (B1666552) (AN)2-cyano-2-propyl dodecyltrithiocarbonate (CPDT)Polyacrylonitrile (PAN)>100,000 g/mol<1.4 escholarship.org

Trithiocarbonates are particularly advantageous for the synthesis of block copolymers. acs.orgacs.org Symmetrical trithiocarbonates, which have two homolytically labile leaving groups, allow for the growth of polymer chains in two directions. cmu.edu This unique feature enables the synthesis of ABA triblock copolymers in just two sequential monomer addition steps. researchgate.netcmu.eduacs.org

The process involves first polymerizing a monomer to create a central "B" block, resulting in a macro-CTA. Subsequently, a second monomer is added and polymerizes from both ends of the central block to form the "A" blocks. acs.org For example, a polystyrene-block-poly(n-butyl acrylate)-block-polystyrene triblock copolymer has been successfully synthesized using this method. acs.org The living nature of the polymerization, where the trithiocarbonate end groups are retained, is essential for this sequential monomer addition. sigmaaldrich.com This methodology has been shown to be versatile for creating various block copolymer structures. researchgate.netacs.org

The structure of trithiocarbonate RAFT agents can be designed to introduce specific functionalities at the ends of polymer chains, leading to the formation of telechelic or end-functionalized polymers. cmu.edu By using a symmetrical trithiocarbonate, the active functionality is located in the center of the polymer chain. cmu.eduacs.org This central trithiocarbonate group can be cleaved using mild nucleophiles, such as primary or secondary amines, to yield two polymer chains with functional end groups. acs.org

Furthermore, functional trithiocarbonate CTAs can be synthesized to directly introduce desired end groups. For instance, a novel RAFT agent, S,S′-bis(2-hydroxylethyl-2′-butyrate)trithiocarbonate (BHEBT), has been used to prepare dihydroxyl-terminated telechelic polymers. researchgate.net These telechelic polymers can then act as macro-CTAs for further polymerization, enabling the creation of well-defined telechelic triblock copolymers. researchgate.net The ability to create polymers with reactive end groups opens up possibilities for subsequent chemical modifications and the construction of more complex macromolecular structures. semanticscholar.org

Polymerization of Various Monomer Classes

Trithiocarbonate RAFT agents are effective for the polymerization of a wide variety of monomers, although their efficacy varies depending on the monomer's reactivity. sigmaaldrich.comresearchgate.net

Trithiocarbonates are highly suitable for controlling the polymerization of "more activated monomers" (MAMs). sigmaaldrich.comresearchgate.netnih.gov These monomers, which include styrenes, acrylates, methacrylates, and acrylamides, possess functional groups that activate the vinyl bond towards radical polymerization. specificpolymers.com Good control over the polymerization of MAMs is typically observed with trithiocarbonate CTAs, resulting in polymers with predictable molecular weights and low dispersities. sigmaaldrich.comresearchgate.net The Z-group (in the case of trithiocarbonates, an S-alkyl group) and the R-group of the RAFT agent can be appropriately chosen to achieve good control for most MAMs. researchgate.netresearchgate.net The effectiveness of trithiocarbonates in polymerizing these monomers has made them one of the most popular classes of RAFT agents. researchgate.netresearchgate.net

Table 2: Suitability of Trithiocarbonates for Different Monomer Classes

Monomer ClassExamplesSuitability with TrithiocarbonatesReference
More Activated Monomers (MAMs)Acrylates, Methacrylates, Styrenes, AcrylamidesHigh - Good control, low dispersity sigmaaldrich.comresearchgate.netnih.gov
Less Activated Monomers (LAMs)Vinyl acetate (B1210297), N-vinylpyrrolidoneLow - Strong retardation or inhibition sigmaaldrich.comresearchgate.net

In contrast to MAMs, "less activated monomers" (LAMs) pose a significant challenge for RAFT polymerization mediated by trithiocarbonates. researchgate.nettandfonline.com LAMs, such as vinyl acetate and N-vinylpyrrolidone, have propagating radicals that are highly reactive and unstable. specificpolymers.comtandfonline.com Trithiocarbonates, being highly active RAFT agents, tend to cause strong retardation or even complete inhibition of the polymerization of LAMs. sigmaaldrich.comresearchgate.net This is because the equilibrium in the RAFT process is not favorably established with these monomer types. chemrxiv.org Consequently, other classes of RAFT agents, such as xanthates and dithiocarbamates, are generally preferred for the controlled polymerization of LAMs. specificpolymers.comsigmaaldrich.com

Hydrophilic Monomers in Aqueous Environments

The use of trithiocarbonate-based chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be a robust method for the synthesis of well-defined hydrophilic polymers in aqueous media. rsc.orgnih.gov This approach is particularly significant for applications in biomedical and industrial fields where water-soluble polymers with controlled molecular weights and narrow molecular weight distributions are required. Current time information in Provincia di Pisa, IT. Trithiocarbonates are often favored over other RAFT agents like dithiobenzoates for aqueous polymerizations due to their enhanced stability against hydrolysis, especially under neutral or acidic conditions. rsc.orgnih.gov

The controlled polymerization of various hydrophilic monomers has been successfully achieved using trithiocarbonate CTAs. For instance, the polymerization of N,N-dimethylacrylamide (DMA) and 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC) has been demonstrated in aqueous environments. Current time information in Provincia di Pisa, IT. These monomers are of great interest due to their distinct solubility characteristics; DMA is soluble in both water and organic solvents, while MPC is soluble in water and polar solvents. Current time information in Provincia di Pisa, IT. The ability to polymerize such monomers in water, a green and biocompatible solvent, offers significant advantages over traditional organic solvent-based polymerizations. rsc.org

Successful aqueous RAFT polymerization requires careful selection of the CTA and reaction conditions to ensure control over the polymerization and to minimize side reactions. rsc.org Water-soluble initiators with appropriate half-lives are crucial for generating a sufficient radical flux, particularly for polymerizations conducted at ambient temperatures. rsc.org The choice of the Z and R groups of the trithiocarbonate CTA is also critical and must be appropriate for the specific monomer being polymerized. rsc.org For "more activated monomers" (MAMs) such as methacrylates and methacrylamides, which are common in aqueous RAFT, trithiocarbonates have shown to be particularly suitable. rsc.org

One study investigated the use of two distinct trithiocarbonate CTAs, 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17) and 4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid (Rtt-05), for the RAFT polymerization of DMA and MPC. Both CTAs were able to control the polymerization of DMA, yielding polymers with narrow molecular weight distributions (Mw/Mn < 1.2). Current time information in Provincia di Pisa, IT. Rtt-17 also effectively controlled the polymerization of the highly hydrophilic MPC, producing polymers with Mw/Mn values around 1.2. Current time information in Provincia di Pisa, IT. However, the more hydrophobic Rtt-05 failed to control MPC polymerization, resulting in a broad molecular weight distribution (Mw/Mn ≥ 1.9). Current time information in Provincia di Pisa, IT. This was attributed to the formation of micelles by Rtt-05, which hindered the interaction between the hydrophilic MPC propagating radicals and the trithiocarbonate group located in the hydrophobic core of the micelles. Current time information in Provincia di Pisa, IT.

Table 1: Polymerization of Hydrophilic Monomers using Trithiocarbonate CTAs

Monomer CTA Polymerization Conditions Result (Mw/Mn) Reference
N,N-dimethylacrylamide (DMA) Rtt-17 70 °C, water, pH 10 < 1.2 Current time information in Provincia di Pisa, IT.
N,N-dimethylacrylamide (DMA) Rtt-05 70 °C, water, pH 10 < 1.2 Current time information in Provincia di Pisa, IT.
2-(methacryloyloxy)ethyl phosphorylcholine (MPC) Rtt-17 70 °C, water, pH 10 ~ 1.2 Current time information in Provincia di Pisa, IT.
2-(methacryloyloxy)ethyl phosphorylcholine (MPC) Rtt-05 70 °C, water, pH 10 ≥ 1.9 Current time information in Provincia di Pisa, IT.

Strategies for Trithiocarbonate Chain-End Modification

While the trithiocarbonate group is essential for controlling the polymerization process in RAFT, its presence in the final polymer can be undesirable for certain applications due to its color, odor, and potential instability. rsc.org Therefore, various strategies have been developed for the post-polymerization modification or removal of the trithiocarbonate chain-end. These modifications can be used to introduce new functionalities or to generate polymers with inert chain-ends.

Radical-Mediated Desulfurization to Hydrogen Chain-Ends

A common strategy to obtain polymers with inert chain-ends is the removal of the thiocarbonylthio group and its replacement with a hydrogen atom. This process, known as desulfurization, can be achieved through radical-mediated reduction. One established method involves treating the polymer with a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a suitable hydrogen donor. rsc.orgCurrent time information in Provincia di Pisa, IT.

The efficiency of this radical-induced reduction is highly dependent on the choice of the hydrogen donor. rsc.org The effectiveness of various H-donors has been studied, with the following trend being observed: tributylstannane > N-ethylpiperidine hypophosphite > tris(trimethylsilyl)silane > triphenylsilane > triethylsilane > 2-propanol > toluene. rsc.org While tributylstannane is highly effective, its toxicity is a significant drawback. rsc.org Hypophosphite salts, particularly N-ethylpiperidine hypophosphite, have emerged as a more attractive alternative, overcoming issues of toxicity and facilitating easier workup. rsc.org

Another approach to radical-mediated desulfurization is the use of a large excess of a radical initiator like AIBN. Current time information in Provincia di Pisa, IT.researchgate.net This method has been shown to be successful for the removal of trithiocarbonate end-groups from polymethacrylates. researchgate.net However, its effectiveness can be lower for styrenic or acrylic polymers, where it may only result in partial end-group removal. researchgate.net

More recently, light-mediated approaches have been developed for the quantitative transformation of the trithiocarbonate end-group to an inert hydrogen chain-end. nih.govmdpi.com An initiator- and catalyst-free method involves the photolytic cleavage of the thiocarbonylthio end-group under long-wave ultraviolet irradiation. nih.gov This generates an active macroradical that can be irreversibly terminated by a suitable hydrogen source. This technique has been successfully applied to a range of polymers with trithiocarbonate end-groups. nih.gov

Design of Tailored Trithiocarbonate Agents for Specific Polymerization Conditions

The success of RAFT polymerization is critically dependent on the stability and activity of the chain transfer agent under the specific reaction conditions. Therefore, the design and synthesis of tailored trithiocarbonate agents that are optimized for specific polymerization environments, including harsh conditions, is an active area of research.

Optimization for Harsh Conditions (e.g., pH, Temperature)

Polymerizations conducted under harsh conditions, such as high pH or elevated temperatures, present a significant challenge for the stability of trithiocarbonate CTAs, which can be susceptible to hydrolysis. Current time information in Provincia di Pisa, IT.nih.gov The design of robust CTAs that can withstand these conditions is crucial for achieving controlled polymerization.

One key strategy for enhancing the stability of trithiocarbonate agents in aqueous basic solutions is to modify their hydrophobic character. A study comparing a hydrophilic CTA (Rtt-17) with a more hydrophobic analogue containing a dodecyl group (Rtt-05) demonstrated that the latter exhibited superior stability at 60 °C and pH values up to 12. Current time information in Provincia di Pisa, IT. The enhanced stability of Rtt-05 was attributed to its ability to form micelles in water, which protects the trithiocarbonate group within the hydrophobic core from hydrolysis in the surrounding aqueous phase. Current time information in Provincia di Pisa, IT. In contrast, the hydrophilic Rtt-17, which does not form micelles, began to degrade at pH > 11 under the same conditions. Current time information in Provincia di Pisa, IT.

Table 2: Stability of Trithiocarbonate CTAs under Basic Conditions

CTA Structure pH at Onset of Degradation (60 °C) Micelle Formation in Water Reference
Rtt-17 Hydrophilic > 11 No Current time information in Provincia di Pisa, IT.
Rtt-05 Hydrophobic (with dodecyl group) > 12 Yes Current time information in Provincia di Pisa, IT.

While increasing the hydrophobicity of the CTA can improve its stability, it can also impact its effectiveness in polymerizing certain monomers. As mentioned earlier, the micelle-forming Rtt-05 was unable to control the polymerization of the highly hydrophilic monomer MPC because the monomer could not penetrate the hydrophobic micellar core to interact with the trithiocarbonate group. Current time information in Provincia di Pisa, IT. This highlights a critical design consideration: the CTA must not only be stable under the reaction conditions but also be accessible to the propagating radicals of the chosen monomer.

The stability of trithiocarbonates has also been investigated under acidic conditions. It has been shown that at temperatures below 50 °C and a pH of 5.5, the rate of hydrolysis of a trithiocarbonate-based CTA was negligible. nih.gov Another study found that at highly acidic pH (pH = 2.6), there was no discernible hydrolysis of a trithiocarbonate CTA over a period of 4 hours under mild light irradiation and ambient temperature. nih.gov This suggests that trithiocarbonates are generally more stable in acidic to neutral aqueous environments.

Integration into Polymerization-Induced Self-Assembly (PISA)

Polymerization-Induced Self-Assembly (PISA) has emerged as a powerful and versatile technique for the one-pot synthesis of block copolymer nano-objects with various morphologies (e.g., spheres, worms, and vesicles) at high concentrations. acs.orgnih.gov RAFT polymerization is the most commonly employed method for mediating PISA, and trithiocarbonate-based CTAs play a crucial role in many PISA formulations. nih.govacs.org

In a typical RAFT-mediated PISA process, a soluble macromolecular CTA (macro-CTA) is chain-extended with a second monomer that forms an insoluble block. acs.org As the insoluble block grows, the amphiphilic block copolymer self-assembles in situ into nanoparticles. Trithiocarbonates are well-suited for PISA due to their versatility in controlling the polymerization of a wide range of monomers. nih.gov

Trithiocarbonate-based macro-CTAs have been used in both aqueous and non-aqueous PISA formulations. nih.govaston.ac.uk For example, in non-aqueous PISA, a trithiocarbonate CTA has been used to prepare poly(4-vinylpyridine) macro-CTAs for the subsequent dispersion polymerization of styrene in methanol. aston.ac.uk In aqueous PISA, hydrophilic macro-CTAs are chain-extended with a monomer that becomes water-insoluble upon polymerization. nih.gov

The structure of the trithiocarbonate RAFT agent can significantly influence the PISA process. For instance, the nature of the Z-group of the trithiocarbonate has been shown to have a major effect on the nucleation step of aqueous RAFT PISA conducted as an emulsion polymerization. rsc.org Both monofunctional and bifunctional (symmetrical) trithiocarbonates can be employed in PISA. mdpi.com Bifunctional trithiocarbonates, where the thiocarbonylthio group is in the middle of the chain, allow for the synthesis of ABA triblock copolymers. mdpi.com

A "reverse sequence" PISA protocol has also been developed, where a hydrophobic trithiocarbonate-capped precursor is solubilized in a hydrophilic monomer, which also acts as a co-solvent. nih.govresearchgate.net The subsequent RAFT polymerization of the hydrophilic monomer leads to the formation of amphiphilic block copolymers and their self-assembly into nanoparticles. nih.govresearchgate.net This approach has been used to prepare hydrolytically degradable block copolymer nanoparticles by using a trithiocarbonate-capped poly(ε-caprolactone) precursor and polymerizing N,N'-dimethylacrylamide in aqueous media. nih.gov

Furthermore, photoinitiated PISA (photo-PISA) has been demonstrated using photosensitive trithiocarbonate CTAs. rsc.org This initiator-free approach combines RAFT with the reversible photolysis of the C-S bond of the CTA, allowing for the synthesis of block copolymer nanoparticles under visible light irradiation. rsc.org

Interactions, Derivatization, and Broader Chemical Reactivity

Hydrogen-Bonding Interactions with Other Organic Molecules

Hydrogen trithiocarbonate (B1256668) and its organic derivatives can participate in hydrogen-bonding interactions, a fundamental aspect of supramolecular chemistry. nih.gov While the sulfur atoms in a trithiocarbonate group are generally considered weak hydrogen bond acceptors compared to oxygen or nitrogen, these interactions have been observed and utilized in various contexts. acs.orgresearchgate.net The ability of the thiocarbonyl group (C=S) to act as a hydrogen bond acceptor is a key aspect of these interactions. rsc.org

One notable example is the interaction between ethylene (B1197577) trithiocarbonate and alcohols. acs.org Such interactions are significant in understanding the behavior of trithiocarbonates in protic solvents and in the presence of hydroxyl-containing organic molecules. The formation of hydrogen bonds can influence the solubility, reactivity, and spectroscopic properties of the trithiocarbonate compound.

Furthermore, the concept of hydrogen bonding has been extended to the design of functional polymers. By incorporating trithiocarbonate moieties that also contain hydrogen-bonding sites, it is possible to create telechelic polymers capable of forming supramolecular block copolymers through hydrogen-bond-driven self-assembly. researchgate.net This approach leverages the specific interactions between complementary hydrogen-bonding units to build complex macromolecular architectures. For instance, a difunctional trithiocarbonate bearing thymine (B56734) groups can be used to synthesize polymers that selectively interact with polymers functionalized with complementary 2,6-diaminopyridine (B39239) (DAP) units. researchgate.net

The table below summarizes key aspects of hydrogen-bonding interactions involving trithiocarbonates.

Interacting MoleculeType of InteractionSignificance
AlcoholsC=S···H-OInfluences solubility and reactivity in protic media. acs.org
Thymine-functionalized polymersC=S···H-N and other specific H-bondsEnables the formation of supramolecular block copolymers. researchgate.net
ThioureaC=S···H-NActivates the thiocarbonyl group towards nucleophilic attack. rsc.org

Reactivity Towards Inorganic Compounds

The reactivity of hydrogen trithiocarbonate and its salts with inorganic compounds is primarily characterized by reactions with metal salts and the formation of inorganic trithiocarbonate salts. The trithiocarbonate anion (CS3²⁻) can be generated in situ from carbon disulfide under basic conditions and is a key intermediate in these reactions. researchgate.net

Trithiocarbonate salts of various cations, including ammonium (B1175870), alkali metals, and alkaline earth metals, can be prepared by reacting carbon disulfide with the corresponding inorganic sulfides. google.com For example, sodium trithiocarbonate can be synthesized from the reaction of sodium sulfide (B99878) with carbon disulfide. google.com These inorganic trithiocarbonate salts are often used as precursors in further chemical syntheses.

Furthermore, alkali trithiocarbonates have been shown to react with transition metal salts under solvothermal conditions to yield crystalline transition metal complexes. uni-koeln.de In these complexes, the trithiocarbonate anion can act as a bidentate ligand, coordinating to the metal center through two of its sulfur atoms. This reactivity highlights the potential of trithiocarbonates in coordination chemistry and the synthesis of novel inorganic materials.

The following table provides examples of the reactivity of trithiocarbonates with inorganic compounds.

Inorganic ReactantProductReaction Type
Sodium Sulfide (Na₂S)Sodium Trithiocarbonate (Na₂CS₃)Salt Formation google.com
Ammonium Sulfide ((NH₄)₂S)Ammonium Trithiocarbonate ((NH₄)₂CS₃)Salt Formation researchgate.net
Transition Metal Salts (e.g., Ni²⁺, Pd²⁺, Pt²⁺, Co³⁺)Transition Metal Trithiocarbonate ComplexesComplexation uni-koeln.de

Formation of Trithiocarbonate-Organoclay Nanohybrids

Trithiocarbonate compounds can be utilized in the fabrication of organic-inorganic nanohybrids through intercalation into organoclays. davidpublisher.com This process involves the insertion of trithiocarbonate molecules between the silicate (B1173343) layers of clays (B1170129) that have been pre-modified with organic surfactants, known as organoclays. appliedmineralogy.comresearchgate.net

A specific example is the use of S,S-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate as a modifier for montmorillonite (B579905) (MMT) clays that have been functionalized with either reactive octadecylamine (B50001) (ODA) or non-reactive dimethyldidodecyl ammonium (DMDA). davidpublisher.com The intercalation of the trithiocarbonate molecules into the galleries of the organoclay is driven by strong complex-formation between the ammonium cations of the organoclay and the free carboxyl groups of the trithiocarbonate. davidpublisher.com

In the case of ODA/MMT, the interaction initially involves the formation of hydrogen bonding complexes, which can be subsequently transformed into an amide form upon annealing. davidpublisher.com With DMDA/MMT, the formation of strong complexes is the primary mode of interaction. davidpublisher.com The successful intercalation of the trithiocarbonate is confirmed by analytical techniques such as X-ray diffraction (XRD), which shows an increase in the basal spacing of the clay layers. davidpublisher.com

The resulting trithiocarbonate-organoclay nanohybrids possess a combination of functionalities from both the organic modifier and the inorganic clay, which can be tailored for specific applications.

The table below outlines the components and interactions involved in the formation of these nanohybrids.

ComponentRoleKey Interaction
S,S-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonateOrganic ModifierComplex formation with ammonium cations of organoclay. davidpublisher.com
Octadecylamine/MMT (ODA/MMT)Reactive OrganoclayForms hydrogen bonding complexes initially, then amides. davidpublisher.com
Dimethyldidodecyl ammonium/MMT (DMDA/MMT)Non-reactive OrganoclayForms strong complexes with the trithiocarbonate. davidpublisher.com

Mechanism Transformation Polymerization and Trithiocarbonate-Group Transformation

Trithiocarbonates are extensively used as chain transfer agents (CTAs) in a type of controlled radical polymerization known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. wikipedia.orgacs.org The core of the RAFT mechanism involves the transformation of the trithiocarbonate group, which mediates the polymerization process and allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.comnih.gov

The RAFT polymerization mechanism proceeds through a series of steps:

Initiation: A radical initiator generates a primary radical, which then reacts with a monomer to form a propagating radical.

Reversible Chain Transfer: The propagating radical adds to the C=S bond of the trithiocarbonate CTA to form an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new radical derived from the R-group of the CTA. This new radical can then initiate the polymerization of more monomer.

Reinitiation: The newly formed radical initiates the growth of a new polymer chain.

Main Equilibrium: A rapid equilibrium is established where the growing polymer chains reversibly add to the trithiocarbonate species. This ensures that all chains have an equal opportunity to grow, leading to a controlled polymerization. mdpi.com

An induction period is often observed in RAFT polymerization, which corresponds to the pre-equilibrium state where reversible addition and fragmentation reactions occur between the primary radicals from the initiator and the trithiocarbonate CTA. mdpi.com

The trithiocarbonate group at the end of the polymer chain can be further transformed or removed after polymerization. This is a crucial step for many applications where the presence of the colored trithiocarbonate group is undesirable. google.com Methods for trithiocarbonate group transformation include:

Aminolysis: Reaction with primary amines can cleave the trithiocarbonate group, yielding a thiol-terminated polymer. mdpi.comacs.org The reactivity of trithiocarbonates towards aminolysis is generally lower than that of dithiobenzoates and xanthates. mdpi.com

Radical-induced reduction: This method can also be used to remove the trithiocarbonate end group. google.com

Transformation to other functional groups: The thiol end-group obtained after cleavage can be further reacted to introduce other functionalities. For instance, thiol-terminated polymers can be transformed back into trithiocarbonates by reaction with carbon disulfide followed by an alkylating agent like benzyl (B1604629) bromide. mdpi.com

The stability of the trithiocarbonate group is an important factor in RAFT polymerization. They are generally more stable than xanthates but can be susceptible to hydrolysis under strong basic conditions. acs.orgmdpi.com

The following table summarizes the key stages and transformations in trithiocarbonate-mediated polymerization.

ProcessDescriptionKey Transformation
RAFT PolymerizationControlled radical polymerization mediated by a trithiocarbonate chain transfer agent.Reversible addition of propagating radicals to the C=S bond of the trithiocarbonate. mdpi.com
AminolysisPost-polymerization modification to remove the trithiocarbonate end group.Cleavage of the C-S bond of the trithiocarbonate to form a thiol-terminated polymer. mdpi.com
End-group TransformationConversion of the terminal thiol group to other functionalities.Reaction of the thiol with CS₂ and an alkylating agent to regenerate a trithiocarbonate group. mdpi.com

Emerging Research Areas and Future Directions

New Initiation Mechanisms for RAFT Polymerization

The development of novel initiation methods for RAFT polymerization has been a significant area of research, aiming to provide better control over polymer synthesis under milder and more diverse conditions. These new mechanisms often offer advantages such as spatial and temporal control, oxygen tolerance, and the ability to polymerize a wider range of monomers.

Photo-initiated RAFT Polymerization:

Photo-initiated RAFT polymerization utilizes light to generate radicals, offering excellent spatial and temporal control over the polymerization process. Two primary mechanisms are prevalent:

Photoinduced Electron/Energy Transfer (PET-RAFT): This method employs a photocatalyst that, upon light absorption, initiates an electron or energy transfer process with the trithiocarbonate (B1256668) RAFT agent to generate the initiating radical. nih.gov A notable example is the use of fac-[Ir(ppy)3] as a photocatalyst, which has been successfully used to mediate the polymerization of acrylates and methacrylates. nih.gov The addition of a tertiary amine, such as triethanolamine, can introduce a reversible redox reaction that helps to stabilize the trithiocarbonate radical during chain extensions, leading to more uniform block copolymers. nih.gov

Photoiniferter-RAFT (PI-RAFT): In this approach, the trithiocarbonate agent itself acts as the photoinitiator. rsc.org Upon irradiation with light, the C–S bond of the trithiocarbonate undergoes homolytic cleavage to produce a carbon-centered radical, which initiates polymerization, and a thiyl radical. rsc.org This method eliminates the need for an external initiator. rsc.org The choice of wavelength is crucial; for instance, UV light can lead to the degradation of the thiocarbonylthio moiety, while visible light can also be effective. rsc.orgamazonaws.comacs.org Studies have shown that for trithiocarbonates, excitation into their S2 band or higher results in decomposition and radical formation, albeit with low quantum yields. amazonaws.comacs.org

Initiation MechanismKey FeaturesExample Catalyst/Condition
PET-RAFT Utilizes a photocatalyst for radical generation, offering high control.fac-[Ir(ppy)3] with visible light. nih.gov
PI-RAFT The RAFT agent itself is the photoinitiator, simplifying the system.Direct irradiation of a trithiocarbonate with UV or visible light. rsc.orgamazonaws.comacs.org

Metal, Enzyme, Redox, and Acid-Initiated RAFT Polymerization:

Beyond photo-initiation, other external stimuli are being explored to trigger RAFT polymerization.

Metal-Catalyzed RAFT: While less common for trithiocarbonates compared to other RAFT agents, research is ongoing to develop metal-based systems that can effectively initiate polymerization.

Enzyme-Initiated RAFT: This "green" approach utilizes enzymes to generate radicals under mild, aqueous conditions. For instance, horseradish peroxidase (HRP) has been used to initiate the RAFT polymerization of various monomers. rsc.org This method is particularly promising for biomedical applications where biocompatible synthesis conditions are essential. rsc.org

Redox-Initiated RAFT: Redox reactions can be employed to generate initiating radicals. A notable example is electrochemical RAFT (eRAFT), where an electrochemical reduction of the trithiocarbonate agent, often mediated by a compound like anthraquinone, initiates polymerization. acs.org This technique allows for precise control over the initiation process by tuning the applied potential. acs.org

Acid-Triggered RAFT: The addition of a Brønsted acid has been shown to enhance the synthesis of multiblock copolymers by reducing the required concentration of radical initiator. acs.org This approach minimizes termination reactions and preserves the end-group fidelity of the polymer chains.

Design of Novel Thiocarbonyl Monomers for Unique Polymerization Pathways

The design of novel monomers containing a thiocarbonylthio group, such as a trithiocarbonate, opens up possibilities for creating polymers with unique architectures and functionalities. These "CRAFT" (Controllable Reversible Addition Chain Transfer) monomers can participate in polymerization in unconventional ways.

Researchers have successfully synthesized a variety of trithiocarbonate and allyl sulfide-containing monomers with terminal (meth)acrylate functional groups. rsc.org These monomers allow for the creation of polymer networks with controllable mechanical and polymerization properties. rsc.org

Another innovative approach involves the creation of an azlactone-functional trithiocarbonate RAFT agent . nih.gov This agent allows for the synthesis of well-defined polymers with a reactive azlactone group at the chain end, which can be subsequently modified with amines. nih.gov

Furthermore, the development of cyclic trithiocarbonate derivatives has enabled ring-expansion RAFT (RE-RAFT) polymerization . mdpi.com In this process, the monomer inserts into the cyclic RAFT agent, leading to the formation of cyclic polymers. mdpi.com This method provides a novel route to polymers with unique topologies and properties compared to their linear counterparts.

A particularly unique polymerization pathway is the hybrid copolymerization of acrylate (B77674) and thiirane (B1199164) monomers mediated by a trithiocarbonate . rsc.org This system allows for the simultaneous occurrence of RAFT polymerization for the acrylate and anionic ring-opening polymerization for the thiirane in a one-pot reaction, with the trithiocarbonate acting as an intermediate between the two distinct polymerization mechanisms. rsc.org This opens the door to creating hybrid copolymers with novel sequence structures and self-assembly behaviors. rsc.org

Novel Monomer/Agent TypePolymerization PathwayResulting Polymer Architecture
(Meth)acrylate-functionalized TrithiocarbonatesConventional RAFTCrosslinked networks with controlled properties. rsc.org
Azlactone-functional TrithiocarbonateRAFT followed by post-polymerization modificationEnd-functionalized polymers. nih.gov
Cyclic TrithiocarbonateRing-Expansion RAFT (RE-RAFT)Cyclic polymers. mdpi.com
Trithiocarbonate (mediator)Hybrid RAFT and Anionic Ring-OpeningHybrid copolymers with unique sequences. rsc.org

Advanced Computational Approaches for Predicting Trithiocarbonate Behavior

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of trithiocarbonates in RAFT polymerization. These theoretical approaches provide valuable insights into reaction mechanisms, kinetics, and the influence of molecular structure on reactivity.

Ab Initio Calculations and Kinetic Modeling:

Ab initio calculations have been used to determine the rate coefficients for the addition and fragmentation steps in the RAFT polymerization of styrene (B11656) with 2-cyano-2-propyl dodecyl trithiocarbonate. researchgate.net These calculated rate coefficients have been successfully used to simulate experimental observations of conversion, number-average chain length, and dispersity. researchgate.net Such models have revealed that the rate of addition of a macroradical to a macro-RAFT agent can be significantly lower than to the initial RAFT agent, primarily due to differences in activation energy. researchgate.net

Density Functional Theory (DFT) Studies:

DFT calculations are widely employed to investigate the electronic structure, stability, and reactivity of trithiocarbonate derivatives. researchgate.netresearchgate.net By analyzing parameters such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential (MEP), researchers can predict regions of electrophilic and nucleophilic attack. researchgate.net

DFT has also been used to perform detailed studies of the aminolysis of trithiocarbonates, revealing a four-step reaction mechanism. acs.orgnih.gov These computational studies can predict the relative reactivity of different thiocarbonylthio compounds. acs.orgnih.gov

Furthermore, DFT calculations have been instrumental in elucidating the formation mechanism of allylic trithiocarbonates from O-(2-alkenyl) dithiocarbonates via pericyclic reactions. nih.gov

These computational approaches provide a theoretical foundation that complements experimental work, enabling a more rational design of trithiocarbonate RAFT agents and polymerization conditions for synthesizing polymers with desired properties. researchgate.netcimav.edu.mxchemrxiv.org

Computational MethodApplication in Trithiocarbonate ResearchKey Insights
Ab Initio Calculations Kinetic modeling of RAFT polymerization. researchgate.netDetermination of rate coefficients for addition and fragmentation; understanding the evolution of dispersity. researchgate.net
Density Functional Theory (DFT) Investigating electronic structure, stability, and reactivity of trithiocarbonates; studying reaction mechanisms (e.g., aminolysis). researchgate.netresearchgate.netacs.orgnih.govPrediction of reactivity parameters (HOMO-LUMO gap, MEP); elucidation of multi-step reaction pathways. researchgate.netacs.orgnih.gov

Q & A

Q. How can UV/Vis spectroscopy be utilized to characterize hydrogen trithiocarbonate derivatives in polymer synthesis?

UV/Vis spectroscopy is a critical tool for determining the molar mass of polymers containing trithiocarbonate end groups. By measuring the absorbance at 309 nm (attributed to the π-π* transition of the trithiocarbonate chromophore), the molar extinction coefficient (ε = 15,800 L mol⁻¹cm⁻¹ in methanol) is applied to calculate number-average molar mass (Mₙ) via the Beer-Lambert law:

Mn=εcdEM_n = \frac{\varepsilon \cdot c \cdot d}{E}

where cc is polymer concentration, dd is path length, and EE is extinction. This method assumes structural similarity to reference compounds like 2-(((butylthio)carbonothioyl)thio) propanoic acid .

Q. What synthetic challenges arise when stabilizing this compound derivatives in aqueous environments?

this compound derivatives exhibit instability in basic conditions due to hydrolysis of the trithiocarbonate group. For example, polymethacrylate-based macroRAFT agents lose active chain ends at high pH, leading to deviations in molar mass during polymerization. This necessitates pH-controlled synthesis environments and characterization via size-exclusion chromatography (SEC) with appropriate calibration standards to account for hydrodynamic volume variations .

Q. How does the stability of trithiocarbonic acid compare to related sulfur-containing acids?

Trithiocarbonic acid ((HS)₂CS) is a liquid at room temperature and irreversibly decomposes, unlike dithiocarbamic acid ((HS)SC(NH₂)), which forms solid dimers stabilized by S−H∙∙∙N and S−H∙∙∙S hydrogen bonds. This instability complicates isolation and requires in-situ generation or derivatization for practical use in synthesis .

Advanced Research Questions

Q. What structural insights can be gained from crystallographic studies of diamine this compound complexes?

X-ray diffraction reveals that diamine this compound (e.g., (H₇N₂)₂CS₃) features a tetrahedral coordination around the ammonium fragment, with N∙∙∙N distances of ~338 pm and bifurcated hydrogen bonds (288–317 pm). These structures are stabilized by interactions with acetate anions and ammonia molecules, consistent with ab initio calculations predicting N∙∙∙N distances of 250–296 pm in gas-phase models. Such studies highlight the role of hydrogen bonding and lattice effects in stabilizing otherwise transient ions .

Q. How do trithiocarbonates enable orthogonal control in PET-RAFT polymerization for complex polymer architectures?

Trithiocarbonates act as chain-transfer agents (CTAs) in photoinduced electron/energy transfer-reversible addition-fragmentation chain-transfer (PET-RAFT) polymerization. Selective activation by photocatalysts (e.g., ZnTPP at 530 nm) allows spatial and temporal control over branching points in graft copolymers. For example, irradiation at 690 nm with Pheophorbide A selectively activates dithiobenzoate CTAs, while subsequent 530 nm light activates trithiocarbonates, enabling one-pot synthesis without purification .

Q. What are the limitations of mass spectrometry in analyzing trithiocarbonate-terminated polymers?

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) and electrospray ionization (ESI) mass spectrometry face challenges in detecting trithiocarbonate end groups due to hydrolysis or fragmentation. For instance, ESI-MS may reveal thiol-terminated chains (from trithiocarbonate degradation) or residual initiator fragments. Cross-validation with UV spectroscopy (λ = 309 nm) and SEC is essential to confirm end-group integrity .

Q. How do hydrogen-bonding motifs in trithiocarbonate salts influence their solid-state reactivity?

In ammonium trithiocarbonates, hydrogen-bonding networks (e.g., N−H∙∙∙S interactions) dictate thermal stability and solubility. For example, (H₄N)₂CS₃∙2NH3 exhibits a disordered cubic lattice with unresolved hydrogen positions, complicating reactivity predictions. Comparative studies with calix[4]arene-stabilized (N₂H₇)⁺ ions (N∙∙∙N = 276.5 pm) reveal that non-covalent interactions (e.g., van der Waals forces) can override intrinsic hydrogen-bonding trends, impacting catalytic or ion-exchange applications .

Methodological Considerations

  • Experimental Design : When studying trithiocarbonate degradation, combine multiple techniques (e.g., UV, SEC, MS) to account for artifacts from hydrolysis or side reactions .
  • Data Contradictions : Discrepancies in crystallographic N∙∙∙N distances (e.g., 269 pm vs. 338 pm) may arise from lattice disorder or temperature-dependent dynamics. Use low-temperature (<100 K) diffraction and computational modeling to resolve ambiguities .
  • Synthesis Optimization : For RAFT polymerization, adjust photocatalyst wavelength and pH to preserve trithiocarbonate functionality while achieving desired polymer architecture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.